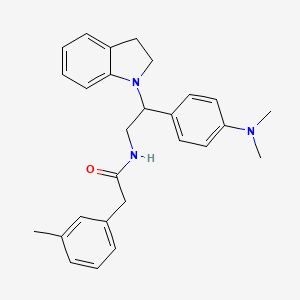

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a dimethylaminophenyl group, an indolin-1-yl ethyl moiety, and a meta-tolyl substituent.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O/c1-20-7-6-8-21(17-20)18-27(31)28-19-26(23-11-13-24(14-12-23)29(2)3)30-16-15-22-9-4-5-10-25(22)30/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYZDJJNZQRART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 413.6 g/mol. Its structure integrates several functional groups that may influence its biological interactions:

- Dimethylamino Group : Enhances electron donation and binding affinity to negatively charged biological targets.

- Indoline Moiety : Potentially facilitates hydrophobic interactions.

- m-Tolyl Group : May contribute to the overall lipophilicity and biological activity.

While detailed mechanisms remain largely uncharacterized, the following potential actions have been hypothesized:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors that modulate physiological responses.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential effects of this compound:

- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against Gram-positive bacteria, suggesting that this compound may also possess such activity. For instance, studies show that certain derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus .

- Cytotoxicity : Some related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential antitumor activity. For example, derivatives containing indoline structures have shown significant inhibitory effects in vitro against various cancer cell lines .

- Biofilm Inhibition : Research indicates that compounds with similar functional groups can inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections . The mechanisms often involve disruption of cell-to-cell signaling pathways.

Comparative Biological Activity

| Compound Name | Target Organism | MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | S. aureus | 15.625 | Protein synthesis inhibition |

| Compound B | E. coli | 62.5 | Cell wall synthesis disruption |

| This compound | TBD | TBD |

Structural Features Comparison

| Compound Name | Dimethylamino Group | Indoline Moiety | m-Tolyl Group |

|---|---|---|---|

| N1 | Yes | Yes | Yes |

| N2 | Yes | No | Yes |

| N3 | No | Yes | Yes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The compound’s key structural elements are compared to analogs below:

Key Observations :

Physical and Spectral Properties

Melting Points and Solubility:

- Compound 5g : Melting point = 174°C, purified via silica gel chromatography .

- Triazinyl Acetamides (3b–3i) : White solids with melting points ranging 180–220°C, indicative of high crystallinity .

- 9d : A sticky solid, suggesting lower crystallinity due to flexible hydroxy-methoxyphenyl substituents .

NMR Spectral Data:

- Target Compound: No data provided.

- 9d: ¹H NMR (DMSO-d6) shows peaks for dimethylamino (δ 2.85 ppm, singlet) and aromatic protons (δ 6.53–7.03 ppm), with coupling constants (J = 5.42–8.57 Hz) reflecting substituent electronic environments .

- 3c (Triazinyl analog) : ¹³C NMR signals at δ 165.2 ppm (amide carbonyl) and δ 155.6 ppm (triazine ring), distinct from indoline-containing compounds .

Q & A

What synthetic strategies are recommended for preparing N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide, and how are key intermediates optimized?

Level: Basic

Methodological Answer:

The synthesis likely involves coupling reactions between indoline-derived amines and activated m-tolyl acetic acid derivatives. A protocol analogous to (Scheme 1) suggests using carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM, with 2,6-lutidine as a base. Critical parameters include:

- Temperature control : Maintaining 0–5°C during reagent addition to prevent side reactions.

- Purification : Sequential washing with HCl, water, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .

- Intermediate validation : TLC (hexane:ethyl acetate, 9:3) monitors reaction progress. Yields >70% are achievable with optimized stoichiometry and solvent choice (e.g., DCM for solubility) .

How are spectroscopic techniques (NMR, MS) applied to confirm the structural identity and purity of this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR : Use DMSO-d₆ or CDCl₃ at 400 MHz (Agilent-NMR) to resolve signals. Key features include:

- Indoline NH proton at δ 8.5–9.5 ppm (broad, exchangeable).

- Dimethylamino group as a singlet at δ 2.8–3.1 ppm.

- m-Tolyl aromatic protons as a multiplet at δ 6.9–7.3 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error. For example, used a VG70-70H spectrometer for accurate mass validation .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .

What computational methods predict the compound’s pharmacokinetic properties and receptor binding?

Level: Advanced

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs). highlights quantum chemical methods (e.g., DFT) to calculate charge distribution and dipole moments, which inform binding affinity .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability (CYP450 inhibition), and blood-brain barrier permeability. For analogs in , CNS permeability was linked to logD values <3 .

- Contradiction Handling : Discrepancies between predicted and experimental solubility (e.g., DMSO vs. aqueous buffers) require validation via shake-flask methods .

How can researchers resolve contradictions in biological activity data across different assay systems?

Level: Advanced

Methodological Answer:

- Assay Optimization :

- Receptor Selectivity : Test against panels of related receptors (e.g., orexin-1 vs. orexin-2 in ) to rule off-target effects .

- Cell-Based vs. In Vivo : Use orthogonal assays (e.g., calcium flux for GPCR activation vs. electrophysiology for ion channels).

- Data Normalization : Include reference standards (e.g., AZD8931 in ) to calibrate potency metrics .

- Statistical Validation : Apply ANOVA or non-parametric tests to address variability in IC₅₀ values between labs .

What strategies improve the metabolic stability of this compound for in vivo studies?

Level: Advanced

Methodological Answer:

- Structural Modifications : Replace labile groups (e.g., ester linkages) with bioisosteres. ’s sulfonamide analogs showed enhanced stability via methylsulfonyl substitution .

- Prodrug Design : Introduce phosphate or acetyl groups at the indoline NH to reduce first-pass metabolism.

- In Vitro Screening : Use liver microsomes (human/rat) to identify major metabolites. Adjust dosing regimens if CYP3A4-mediated degradation is observed .

How do crystallographic data inform the design of derivatives with enhanced activity?

Level: Advanced

Methodological Answer:

- X-ray Crystallography : Resolve the compound’s 3D structure (e.g., monoclinic P2₁/c space group) to identify hydrogen bonds (e.g., C–H⋯O interactions in ) .

- Structure-Activity Relationship (SAR) : Modify the m-tolyl group (e.g., halogenation) to enhance hydrophobic interactions, guided by crystal packing motifs .

- Torsional Analysis : Assess conformational flexibility of the dimethylamino phenyl group to optimize receptor fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.